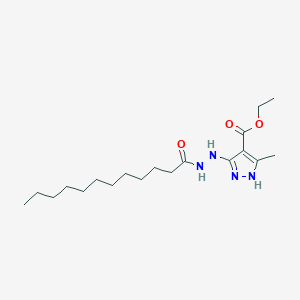![molecular formula C24H30O4 B290111 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-methylphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B290111.png)
2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-methylphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-methylphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione, also known as HDMC, is a synthetic compound that belongs to the family of chalcones. It is a yellow powder that is soluble in organic solvents and has a molecular weight of 372.49 g/mol. HDMC has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and material science.
作用機序
The mechanism of action of 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-methylphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione in cancer cells is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation and survival. 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-methylphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione has been shown to inhibit the activity of enzymes such as topoisomerase II and protein kinase C, which are essential for cancer cell growth and survival.
Biochemical and Physiological Effects:
2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-methylphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione has been found to have a range of biochemical and physiological effects in cells and organisms. It has been shown to induce oxidative stress, which can lead to DNA damage and cell death. 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-methylphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione has also been found to modulate the expression of various genes involved in inflammation, cell cycle regulation, and apoptosis.
実験室実験の利点と制限
One advantage of using 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-methylphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione in lab experiments is its ability to selectively target cancer cells while leaving normal cells relatively unaffected. This makes it a promising candidate for cancer therapy with fewer side effects than traditional chemotherapy drugs. However, one limitation of using 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-methylphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for research on 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-methylphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione. One area of interest is the development of novel drug delivery systems that can improve the solubility and bioavailability of 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-methylphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione. Another area of research is the identification of the specific signaling pathways and molecular targets that are affected by 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-methylphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione in cancer cells. This could lead to the development of more targeted and effective cancer therapies. Finally, there is potential for 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-methylphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione to be used in other fields, such as agriculture and material science, due to its unique chemical properties.
合成法
2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-methylphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione can be synthesized through a multistep process that involves the condensation of 4-methylacetophenone with cyclohexanone in the presence of a base, followed by the addition of benzaldehyde and the subsequent reaction with a Grignard reagent. The resulting product is then subjected to a series of chemical transformations, including oxidation, reduction, and cyclization, to yield 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-methylphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione.
科学的研究の応用
2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-methylphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione has been studied extensively for its potential applications in medicine, particularly in the treatment of cancer. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer. 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-methylphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione has also been found to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for cancer therapy.
特性
分子式 |
C24H30O4 |
|---|---|
分子量 |
382.5 g/mol |
IUPAC名 |
2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-(4-methylphenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C24H30O4/c1-14-6-8-15(9-7-14)20(21-16(25)10-23(2,3)11-17(21)26)22-18(27)12-24(4,5)13-19(22)28/h6-9,20-21,27H,10-13H2,1-5H3 |
InChIキー |
LWERPKAZMDEKDX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(C2C(=O)CC(CC2=O)(C)C)C3=C(CC(CC3=O)(C)C)O |
正規SMILES |
CC1=CC=C(C=C1)C(C2C(=O)CC(CC2=O)(C)C)C3=C(CC(CC3=O)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-({5-[(4-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone](/img/structure/B290030.png)
![1-(4-methylphenyl)-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B290031.png)
![Ethyl 3-amino-4-(4-methoxyphenyl)-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B290032.png)
![2-({5-[(4-chlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B290033.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B290034.png)

![Ethyl 14-methyl-12,16-diphenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene-4-carboxylate](/img/structure/B290040.png)
![Ethyl [(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B290045.png)

![ethyl (3Z)-3-[(1-cyano-2-ethoxy-2-oxoethyl)hydrazinylidene]-5-methylpyrazole-4-carboxylate](/img/structure/B290049.png)
![ethyl 3-[(2E)-2-(3,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B290050.png)
![ethyl (5Z)-3-methyl-5-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)hydrazinylidene]pyrazole-4-carboxylate](/img/structure/B290052.png)

![4-{[2,5-dibutoxy-4-(4-morpholinyl)phenyl]diazenyl}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B290054.png)